4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dibutylamino propyl chain, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. The process begins with the preparation of the 4-chlorobenzoyl group, which is formed by removing the OH from the carboxy group of 4-chlorobenzoic acid . The dibutylamino propyl chain and the dimethoxyphenyl group are then introduced through a series of reactions involving various reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 4-chlorobenzoyl and dimethoxyphenyl groups, such as:
- 4-((4-chlorobenzoyl)amino)-((3,4-dimethoxyphenyl)methylene)hydrazide
- 2-(3,4-Dimethoxyphenyl)ethylamine derivatives
Uniqueness
4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H39ClN2O5 |
---|---|
Molecular Weight |
543.1 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H39ClN2O5/c1-5-7-16-32(17-8-6-2)18-9-19-33-27(24-15-14-23(37-3)20-25(24)38-4)26(29(35)30(33)36)28(34)21-10-12-22(31)13-11-21/h10-15,20,27,34H,5-9,16-19H2,1-4H3/b28-26- |
InChI Key |
HRJUBRYRIVIUEQ-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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